2-Chloro-5-nitro-4-phenoxypyrimidine
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Overview
Description
2-Chloro-5-nitro-4-phenoxypyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with chloro, nitro, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitro-4-phenoxypyrimidine typically involves multiple steps. One common method starts with the nitration of 2-chloro-4-phenoxypyrimidine to introduce the nitro group at the 5-position. This can be achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize byproducts. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-nitro-4-phenoxypyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the phenoxy group can undergo oxidation under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are typical methods.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Reduction: The major product is 2-chloro-5-amino-4-phenoxypyrimidine.
Oxidation: Potential products include phenoxy derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
2-Chloro-5-nitro-4-phenoxypyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitro-4-phenoxypyrimidine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The nitro group can participate in redox reactions, while the chloro and phenoxy groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrophenol: Similar in structure but lacks the pyrimidine ring.
2-Chloro-4-phenoxypyrimidine: Lacks the nitro group.
5-Nitro-2-phenoxypyrimidine: Lacks the chloro group.
Uniqueness
2-Chloro-5-nitro-4-phenoxypyrimidine is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (phenoxy) groups allows for a diverse range of chemical transformations and interactions with biological targets.
Biological Activity
2-Chloro-5-nitro-4-phenoxypyrimidine is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in scientific research, and relevant case studies.
Molecular Formula: C10H6ClN3O3
Molecular Weight: 251.62 g/mol
IUPAC Name: this compound
Canonical SMILES: C1=CC=C(C=C1)OC2=NC(=NC=C2N+[O-])Cl
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It functions as an enzyme inhibitor , binding to active sites and preventing substrate access. The nitro group can participate in redox reactions, while the chloro and phenoxy groups enhance binding affinity and specificity to various targets.
Biological Activities
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacterial strains. Studies indicate that it can inhibit the growth of certain pathogens by disrupting their metabolic pathways.
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic processes, which may be leveraged for therapeutic applications .
- Biodegradation : Certain bacterial strains, such as Cupriavidus sp. strain CNP-8, have been identified that can utilize this compound as a carbon source, indicating its potential role in bioremediation efforts .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound evaluated its effectiveness against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial growth, suggesting its potential application in developing new antimicrobial agents.
Case Study 2: Biodegradation Mechanism
In a study focusing on the biodegradation of this compound by Cupriavidus sp. strain CNP-8, researchers identified a gene cluster responsible for its catabolism. The strain demonstrated the ability to degrade the compound efficiently, indicating a viable method for treating industrial effluents containing this pollutant .
Applications in Research
The compound serves various roles in scientific research:
- Synthesis of Heterocyclic Compounds : It acts as a building block for synthesizing more complex molecules.
- Biological Pathways Investigation : Used as a probe in studying enzyme inhibition and metabolic pathways.
- Industrial Applications : Involved in producing agrochemicals and specialty chemicals.
Comparative Analysis
Compound | Structure Similarity | Biological Activity |
---|---|---|
2-Chloro-5-nitrophenol | Lacks pyrimidine ring | Moderate antimicrobial activity |
2-Chloro-4-phenoxypyrimidine | Lacks nitro group | Limited enzyme inhibition |
5-Nitro-2-phenoxypyrimidine | Lacks chloro group | Reduced reactivity |
Properties
Molecular Formula |
C10H6ClN3O3 |
---|---|
Molecular Weight |
251.62 g/mol |
IUPAC Name |
2-chloro-5-nitro-4-phenoxypyrimidine |
InChI |
InChI=1S/C10H6ClN3O3/c11-10-12-6-8(14(15)16)9(13-10)17-7-4-2-1-3-5-7/h1-6H |
InChI Key |
PVWQKCDWEXGQET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC=C2[N+](=O)[O-])Cl |
Origin of Product |
United States |
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